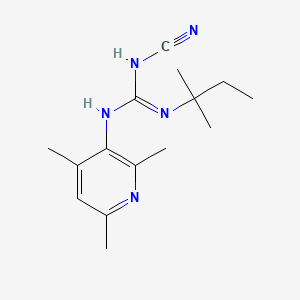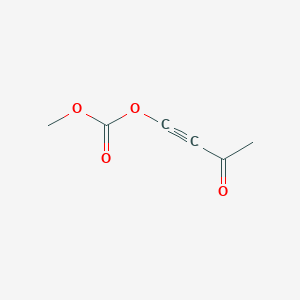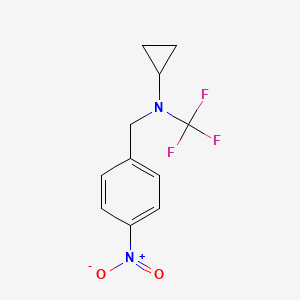
N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine: is an organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and a 4-nitrobenzylamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Attachment of the 4-Nitrobenzylamine Moiety: The final step involves the nucleophilic substitution of the cyclopropane ring with 4-nitrobenzylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopropanamine derivatives.
科学研究应用
Chemistry: N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and nitrobenzyl groups on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The nitrobenzyl group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological macromolecules.
相似化合物的比较
- N-(4-nitrobenzyl)-N-methylcyclopropanamine
- N-(4-nitrobenzyl)-N-ethylcyclopropanamine
- N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclobutanamine
Comparison: N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of both the trifluoromethyl and nitrobenzyl groups. These functional groups impart distinct chemical and physical properties, such as increased lipophilicity and potential for redox activity, which are not present in similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
属性
分子式 |
C11H11F3N2O2 |
|---|---|
分子量 |
260.21 g/mol |
IUPAC 名称 |
N-[(4-nitrophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)15(9-5-6-9)7-8-1-3-10(4-2-8)16(17)18/h1-4,9H,5-7H2 |
InChI 键 |
VWAWPOHTVBPZEX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N(CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


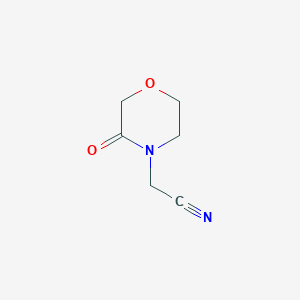
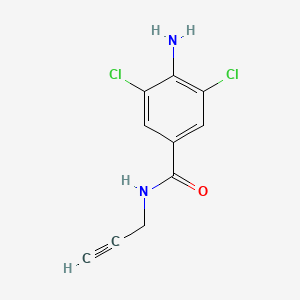

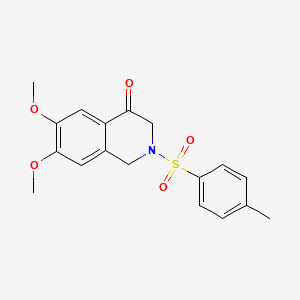
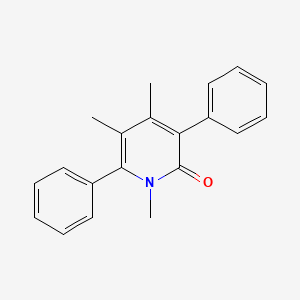

![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
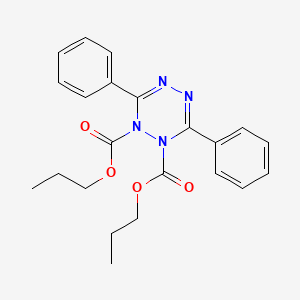
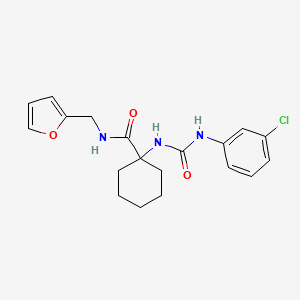
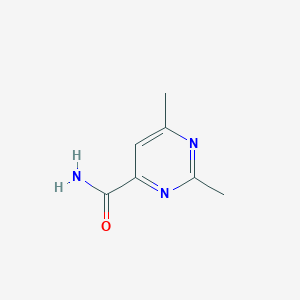
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
